Teuscordonin
Description
Teuscordonin (CAS: 124817-37-4; molecular formula: C₂₀H₂₂O₆; molecular weight: 358.39 g/mol) is a furanoid diterpene isolated from plants of the Teucrium genus, notably Teucrium scordium . Structurally, it features a spiro[furan-3(2H),6'-[6H]naphtho[1,8-bc]furan]-2,2'(4'H)-dione core with a 3-furanyl substituent and a hydroxymethyl group at the C8'b position . Its stereochemistry is defined as (3R,5R,5'aS,7'R,8'aR,8'bR), which contributes to its biological activity and interaction with molecular targets .
Properties
CAS No. |
87376-66-7 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5'-(furan-3-yl)-12-(hydroxymethyl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4-ene-9,3'-oxolane]-2',3-dione |
InChI |
InChI=1S/C20H22O6/c1-11-7-16-20(10-21)13(17(22)26-16)3-2-4-15(20)19(11)8-14(25-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-16,21H,2,4,7-8,10H2,1H3 |
InChI Key |
XLVPVNMSPILFPC-UHFFFAOYSA-N |
SMILES |
CC1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |
Canonical SMILES |
CC1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |
Other CAS No. |
124817-37-4 |
Synonyms |
12-epi-teuscordonin teuscordonin |
Origin of Product |
United States |
Comparison with Similar Compounds
12-Epi-Teuscordonin
12-Epi-Teuscordonin is a stereoisomer of Teuscordonin, differing only in the configuration of the hydroxyl group at the C12 position . This minor stereochemical variation significantly alters its physicochemical properties:
Functional Implications :
Teuscordinon
Teuscordinon (isolated from Teucrium scordium) is a structurally related furanoid diterpene but differs in oxygenation patterns and side-chain modifications :
| Property | This compound | Teuscordinon |
|---|---|---|
| Molecular Formula | C₂₀H₂₂O₆ | C₂₀H₂₄O₆ |
| Molecular Weight | 358.39 g/mol | 360.41 g/mol |
| Oxygenation Sites | 6 oxygen atoms | 6 oxygen atoms |
| Key Functional Groups | Hydroxymethyl, furan | Methyl, furan |
Other Furanoid Diterpenes
Compounds like Teucrin A (from Teucrium chamaedrys) and Neo-Clerodanes share the furan moiety but diverge in core skeleton and bioactivity:
- Teucrin A : Contains a clerodane framework with a γ-lactone ring, exhibiting hepatotoxicity absent in this compound .
- Neo-Clerodanes : Feature a decalin system instead of the spiro-furan-naphthofuran core, leading to distinct binding affinities for opioid receptors .
Analytical and Methodological Considerations
Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for distinguishing this compound from its analogs. For example:
- ¹³C NMR: this compound’s C8'b hydroxymethyl resonates at δ 62.1 ppm, absent in Teuscordinon .
- Mass Spectrometry: Both compounds show similar fragmentation patterns, but this compound’s [M+H]⁺ peak at m/z 359.4 is distinct from Teuscordinon’s m/z 361.4 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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